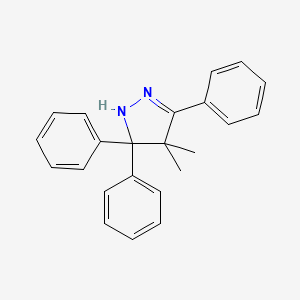![molecular formula C12H23N3O2 B14294692 2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate CAS No. 113851-95-9](/img/structure/B14294692.png)
2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate is an organic compound with a unique structure that includes a diazonium group, an ethoxy group, and a dibutylamino group
Vorbereitungsmethoden
The synthesis of 2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate typically involves the reaction of a suitable precursor with a diazotizing agent. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of 2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate involves its interaction with molecular targets such as enzymes or receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The ethoxy and dibutylamino groups may also contribute to the compound’s overall reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate include:
2-Diazonio-1-[2-(methylamino)ethoxy]ethen-1-olate: This compound has a similar structure but with a methylamino group instead of a dibutylamino group.
2-Diazonio-1-ethoxy-2-(triethylgermyl)ethen-1-olate: This compound includes a triethylgermyl group, which imparts different chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
113851-95-9 |
|---|---|
Molekularformel |
C12H23N3O2 |
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
2-(dibutylamino)ethyl 2-diazoacetate |
InChI |
InChI=1S/C12H23N3O2/c1-3-5-7-15(8-6-4-2)9-10-17-12(16)11-14-13/h11H,3-10H2,1-2H3 |
InChI-Schlüssel |
SFOXIHXMBOLYET-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CCOC(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





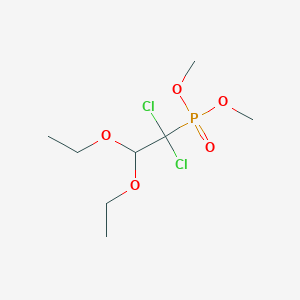
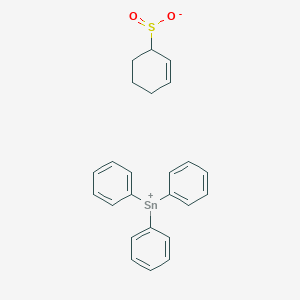
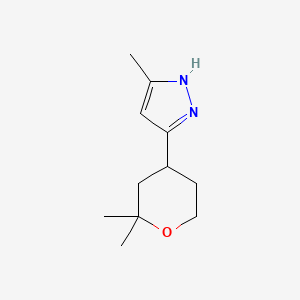
![2,2'-[{[2-(Pyridin-2-yl)ethyl]azanediyl}bis(methylene)]diphenol](/img/structure/B14294635.png)
![Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester](/img/structure/B14294644.png)

![N~2~,N~4~,N~6~-Tris[(4-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14294654.png)
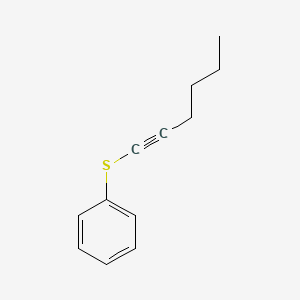
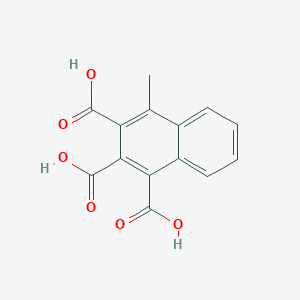
![[1-(Pent-4-en-1-yl)cyclohexyl]methanol](/img/structure/B14294672.png)
